molecular formula C15H22N4O4S B2403174 (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034476-27-0

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2403174
CAS No.: 2034476-27-0
M. Wt: 354.43
InChI Key: WZNRQWHXZWMOHY-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-4-yl and pyrrolidin-1-yl structures. One common synthetic route includes the following steps:

  • Preparation of the piperidin-4-yl core: : This can be achieved through the cyclization of appropriate precursors.

  • Introduction of the methylsulfonyl group: : This is often done through a sulfonylation reaction using methanesulfonyl chloride.

  • Formation of the pyrrolidin-1-yl group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: : The pyridazin-3-yloxy group can be reduced to form different derivatives.

  • Substitution: : Various functional groups on the compound can be substituted with other groups to form new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the pyridazin-3-yloxy moiety. Similar compounds might include other piperidinyl and pyrrolidinyl derivatives, but the exact structure and functional groups can vary.

List of Similar Compounds

  • (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

  • (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

  • 4-(Methylsulfonyl)-1-piperazinyl: methanone

  • (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidine

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and versatility.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-24(21,22)19-9-4-12(5-10-19)15(20)18-8-6-13(11-18)23-14-3-2-7-16-17-14/h2-3,7,12-13H,4-6,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRQWHXZWMOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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